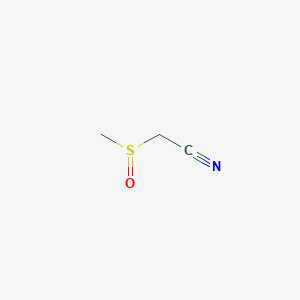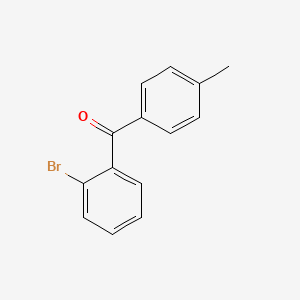
2-Bromo-4'-methylbenzophenone
Vue d'ensemble
Description
2-Bromo-4'-methylbenzophenone is a brominated organic compound that is related to various bromophenol derivatives. While the specific compound is not directly studied in the provided papers, there are several related compounds and reactions that can give insights into its chemical behavior and synthesis. Bromophenols are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicine and materials science .
Synthesis Analysis
The synthesis of bromophenol derivatives often involves halogenation reactions, where bromine atoms are introduced into organic molecules. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification . Similarly, the synthesis of 2-bromobenzofurans from 2-(gem-dibromovinyl)phenols involves an intramolecular cyclization catalyzed by trace amounts of copper . These methods could potentially be adapted for the synthesis of 2-Bromo-4'-methylbenzophenone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the geometry of these compounds and to predict their electronic properties . The molecular structure of 2-Bromo-4'-methylbenzophenone would likely be analyzed using similar methods to determine its conformation and electronic distribution.
Chemical Reactions Analysis
Bromophenol derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines . The presence of a bromine atom on the aromatic ring can facilitate such reactions due to its electron-withdrawing nature. The reactivity of 2-Bromo-4'-methylbenzophenone would be influenced by the bromine atom and the methyl substituent, which could affect its electrophilic and nucleophilic reaction pathways.
Physical and Chemical Properties Analysis
The physical properties of bromophenol derivatives, such as melting points and densities, can be determined experimentally. For example, polymorphism studies of 4-bromobenzophenone revealed different melting points and densities for its polymorphs . The chemical properties, including reactivity and stability, can be influenced by the presence of bromine atoms and other functional groups. Theoretical calculations, such as those involving molecular electrostatic potential (MEP) and Fukui function (FF), can provide additional insights into the chemical behavior of these compounds .
Applications De Recherche Scientifique
Bromophenol Derivatives and Algal Research
Research has explored bromophenol derivatives, including compounds similar to 2-Bromo-4'-methylbenzophenone, isolated from red algae like Rhodomela confervoides. These compounds were studied for their structures and potential applications, although they showed inactivity against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Chemical Synthesis and Organic Intermediates
The synthesis of various benzophenone derivatives, including those related to 2-Bromo-4'-methylbenzophenone, has been researched, particularly in the context of creating valuable organic intermediates. For example, the preparation of 2-(bromomethyl)benzophenone, a related compound, was studied for its conversion into naphthalene derivatives, which are crucial in chemical synthesis (Faragher & Gilchrist, 1976).
Oxidative Bromination in Synthesis
In the context of synthetic chemistry, oxidative bromination processes have been developed to create intermediates like 2-bromo-4-methylphenol, which are structurally related to 2-Bromo-4'-methylbenzophenone. These processes are significant for manufacturing various organic compounds (Mukhopadhyay et al., 1999).
Photodynamic Therapy and Photosensitizers
Research in photodynamic therapy has identified compounds structurally similar to 2-Bromo-4'-methylbenzophenone, such as zinc phthalocyanine derivatives, which have potential applications in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Electrochemical Reduction in Organic Chemistry
The electrochemical reduction of compounds like 4-methylbenzophenone, related to 2-Bromo-4'-methylbenzophenone, has been studied. This research is pivotal in understanding the mechanisms of electroreduction in organic molecules, offering insights into asymmetric inductions in chemical reactions (Schwientek et al., 1999).
Environmental and Thermal Studies
Studies have also focused on the thermal degradation and environmental behavior of bromophenol derivatives. These investigations are crucial for understanding the environmental impact and stability of these compounds under different conditions (Evans & Dellinger, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXIGKGMHOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450592 | |
| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-methylbenzophenone | |
CAS RN |
67104-64-7 | |
| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)
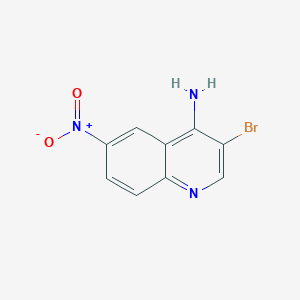
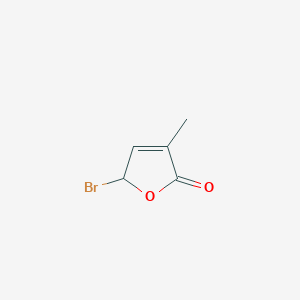
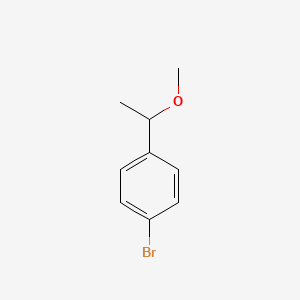
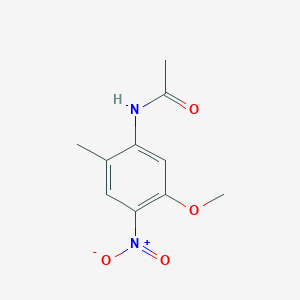
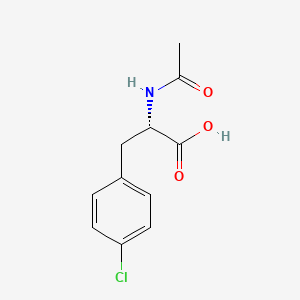
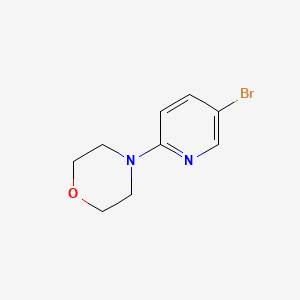
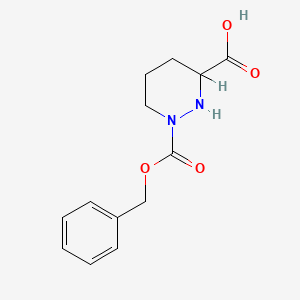

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)
